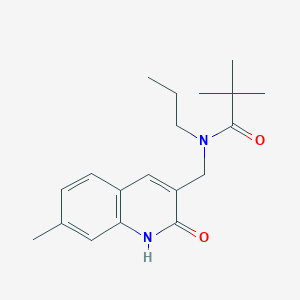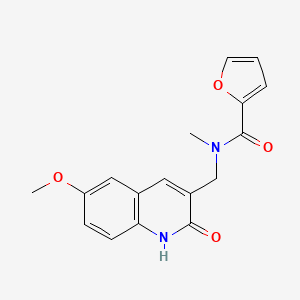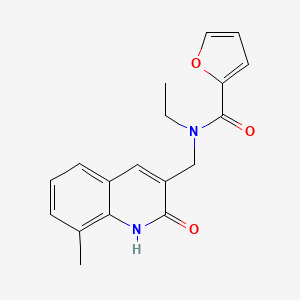
2-Chloro-1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one is a chemical compound that has gained a significant amount of attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is also known by its IUPAC name, 1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-chloroethan-1-one, and is a member of the quinoline family of compounds.
作用机制
The mechanism of action of 2-Chloro-1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound may also inhibit the growth and proliferation of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are currently being investigated. Studies have suggested that this compound may affect various cellular pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and survival. Additionally, this compound may also affect the expression of various genes involved in cancer development and progression.
实验室实验的优点和局限性
One of the main advantages of using 2-Chloro-1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research involving 2-Chloro-1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one. One potential direction is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science and organic synthesis. Finally, more research is needed to determine the safety and toxicity of this compound, which will be essential for its development as a potential drug candidate.
合成方法
The synthesis of 2-Chloro-1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one can be achieved through several methods. One of the most commonly used methods is the Friedlander synthesis, which involves the condensation of an arylamine with a ketone in the presence of an acid catalyst. In the case of this compound, the reaction is carried out using 8-methylquinoline and 2-chloroacetophenone as the starting materials.
科学研究应用
The potential applications of 2-Chloro-1-(8-methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. Additionally, this compound has also been shown to possess antimicrobial and antiviral activity, making it a potential candidate for the development of new antibiotics and antiviral drugs.
属性
IUPAC Name |
2-chloro-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-9-4-2-5-10-6-3-7-14(12(9)10)11(15)8-13/h2,4-5H,3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXMRVLOGGJBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702091.png)
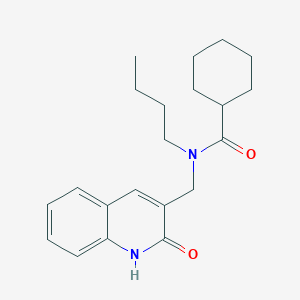
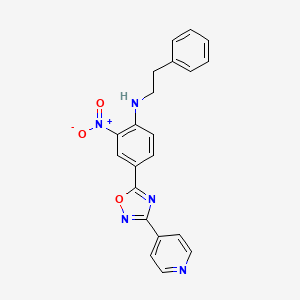
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702104.png)
![2-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702111.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702118.png)

